
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is a chemical compound known for its unique structure and properties It is a derivative of hexadecanoyl chloride, with bromine and multiple methyl groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride typically involves the bromination of 3,7,11,15-tetramethylhexadecanoyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives like alcohols, amines, or thiols.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the acyl chloride group are key functional groups that participate in chemical reactions. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethylhexadecanoyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromohexadecanoyl chloride: Similar structure but without the multiple methyl groups, affecting its chemical properties.
Hexadecanoyl chloride: A simpler structure with different reactivity and fewer applications.
Uniqueness
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
113719-95-2 |
|---|---|
Fórmula molecular |
C20H38BrClO |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
2-bromo-3,7,11,15-tetramethylhexadecanoyl chloride |
InChI |
InChI=1S/C20H38BrClO/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19H,6-14H2,1-5H3 |
Clave InChI |
FAQHRFKZPBANOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


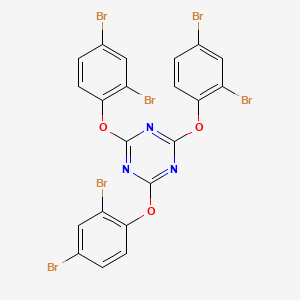
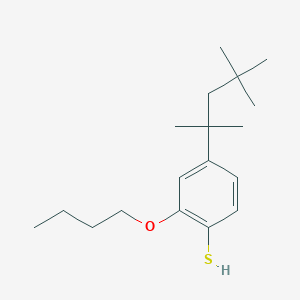
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
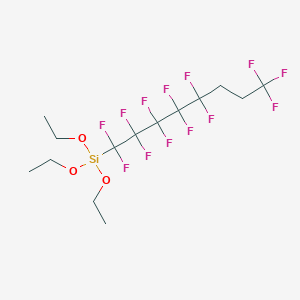
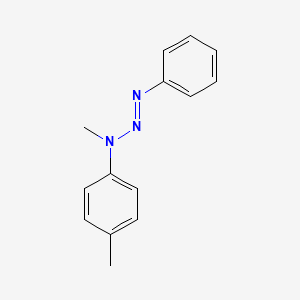
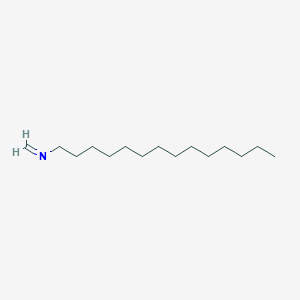

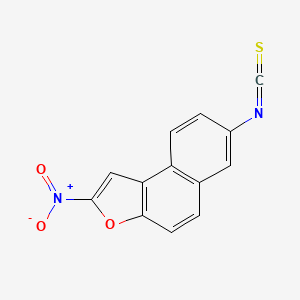

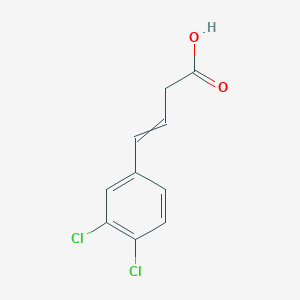

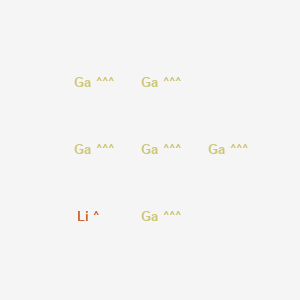
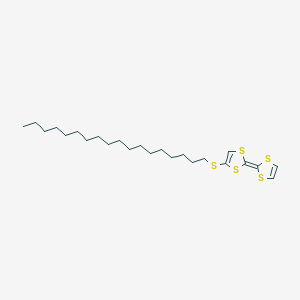
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
